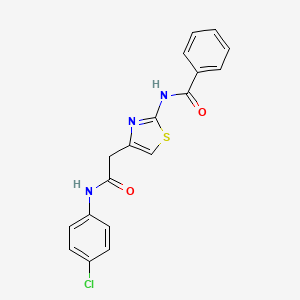

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJHIXDLQNXCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.

Pathways Involved: It modulates signaling pathways like the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities:

Key Observations

Substituent Effects on Bioactivity: The 4-chlorophenyl group is a recurring motif in antimicrobial and kinase-inhibitory compounds (e.g., ). Its electron-withdrawing nature likely enhances binding to hydrophobic pockets in target enzymes.

Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-chlorophenyl acetamide intermediate with a thiazole precursor, similar to methods in . In contrast, thiazolidinone derivatives (e.g., ) require cyclization steps, which may limit scalability compared to direct thiazole functionalization.

Biological Performance: Thiazolidinone derivatives (e.g., compound 7 in ) exhibit potent antimicrobial activity, but their bulkier cores may reduce bioavailability compared to thiazoles. Kinase inhibitors like highlight the importance of planar aromatic systems (e.g., benzylidene) for target engagement, a feature absent in the target compound.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 385.9 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Similar compounds have demonstrated significant inhibitory effects on various biological targets, suggesting potential therapeutic applications in oncology and infectious diseases .

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit notable antitumor activity. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects. A study reported that derivatives with thiazole moieties exhibited IC50 values as low as 1.61 µg/mL against certain tumor cells . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial activity comparable to standard antibiotics like norfloxacin. In vitro studies indicated that certain thiazole derivatives exhibited significant inhibition against a range of bacterial strains .

Case Study 1: Anticancer Potential

In a study evaluating the anticancer potential of thiazole derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. One compound demonstrated an IC50 value of 1.98 µg/mL against A-431 cells, indicating potent antitumor activity . The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed promising results. Compounds were synthesized and tested against Staphylococcus epidermidis, revealing that certain derivatives had superior activity compared to traditional antibiotics due to their unique structural features .

Data Summary Table

| Biological Activity | IC50 Value (µg/mL) | Target |

|---|---|---|

| Antitumor | 1.61 | Various Cancer Cell Lines |

| Antitumor | 1.98 | A-431 Cell Line |

| Antimicrobial | < 10 | Staphylococcus epidermidis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiazole rings are formed by reacting 2-aminothiazole derivatives with chloroacetamide intermediates under reflux conditions. A key step involves coupling 4-chlorophenyl-substituted acetamide with benzamide-thiazole precursors using catalysts like triethylamine in aprotic solvents (e.g., dimethyl ketone) . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Identifies protons in aromatic (δ 6.57–8.61 ppm) and amide (δ 11.86 ppm) regions, confirming substituent positions .

- IR : Detects functional groups (e.g., C=O at ~1715 cm⁻¹, N-H at ~2922 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 378.25 [M+H]⁺ for related analogs) .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .

- Antioxidant Potential : DPPH radical scavenging (IC₅₀ calculation) and lipid peroxidation inhibition in rat liver microsomes .

- Enzyme Inhibition : α-Glucosidase or kinase inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods like molecular docking and MD simulations enhance the understanding of this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., α-glucosidase). Key interactions include hydrogen bonds with catalytic residues (e.g., Asp349) and hydrophobic contacts with the thiazole ring .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

Q. What strategies resolve discrepancies between in vitro activity and computational predictions for thiazole-based benzamides?

- Methodological Answer :

- Data Triangulation : Cross-validate using multiple assays (e.g., EROD for cytochrome P450 interactions alongside DPPH) .

- Solubility Adjustments : Modify substituents (e.g., trifluoromethyl groups) to improve membrane permeability, addressing false negatives in cell-based assays .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

Q. How do structural modifications (e.g., halogen substitution) influence pharmacokinetic properties?

- Methodological Answer :

- 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration but reducing aqueous solubility .

- Thiazole Ring : Increases metabolic stability by resisting cytochrome P450 oxidation compared to imidazole analogs .

- Benzamide Moieties : π-π stacking with serum albumin prolongs half-life but may require PEGylation for targeted delivery .

Q. What reaction optimization techniques improve yields in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.